Tris(ethylenediamine)rhodium(III) trichloride trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

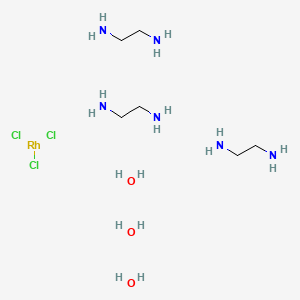

Tris(ethylenediamine)rhodium(III) trichloride trihydrate, also known as trichlorotris(ethylenediamine)rhodium(III) trihydrate, is a coordination compound with the chemical formula (H₂NCH₂CH₂NH₂)₃RhCl₃·3H₂O. This compound features a rhodium(III) ion coordinated to three ethylenediamine ligands and three chloride ions, with three water molecules of hydration. It is known for its pale yellow crystalline appearance and its significant role in various chemical reactions and applications .

Mecanismo De Acción

Target of Action

It is known to be used as a precursor for supported rhodium (rh) catalysts , suggesting that its targets could be the reactants in the catalytic reactions facilitated by the Rhodium catalyst.

Mode of Action

The mode of action of Tris(ethylenediamine)rhodium(III) trichloride trihydrate is closely tied to its role as a Rhodium catalyst precursor . As a precursor, it likely undergoes a series of chemical transformations to form the active Rhodium catalyst. The Rhodium catalyst then facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific reactions it catalyzes as a Rhodium catalyst . The outcomes of these reactions can vary widely depending on the reactants and conditions involved.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)rhodium(III) trichloride trihydrate can be synthesized by reacting rhodium(III) chloride with ethylenediamine in an aqueous solution. The reaction typically involves heating and stirring the mixture to ensure complete coordination of the ethylenediamine ligands to the rhodium ion. The resulting product is then filtered and washed to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The compound is then crystallized and purified through filtration and washing .

Análisis De Reacciones Químicas

Types of Reactions: Tris(ethylenediamine)rhodium(III) trichloride trihydrate undergoes various chemical reactions, including:

Oxidation: The rhodium center can participate in oxidation reactions, often acting as a catalyst.

Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the rhodium ion.

Substitution: Ligand substitution reactions can occur, where the ethylenediamine or chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.

Major Products Formed:

Oxidation: Products may include higher oxidation state rhodium complexes.

Reduction: Reduced rhodium complexes with lower oxidation states.

Substitution: New coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Tris(ethylenediamine)rhodium(III) trichloride trihydrate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Comparación Con Compuestos Similares

Tris(ethylenediamine)cobalt(III) chloride: Similar in structure but with cobalt as the central metal ion.

Tris(ethylenediamine)nickel(II) chloride: Contains nickel instead of rhodium, with different chemical properties and reactivity.

Uniqueness: Tris(ethylenediamine)rhodium(III) trichloride trihydrate is unique due to the specific properties of rhodium, such as its high catalytic activity and ability to participate in a wide range of chemical reactions. Its stability and reactivity make it particularly valuable in both research and industrial applications .

Actividad Biológica

Tris(ethylenediamine)rhodium(III) trichloride trihydrate, often referred to as Rh(III) complex, is a coordination compound with significant implications in both chemical and biological research. This compound features a rhodium ion coordinated with three ethylenediamine ligands and three chloride ions, along with three water molecules of hydration. Its unique structure and properties make it a subject of interest in various fields, particularly in catalysis and biochemistry.

- Chemical Formula : C6H30Cl3N6O3Rh

- Molecular Weight : 443.60 g/mol

- CAS Number : 15004-86-1

- Appearance : Pale yellow crystalline solid

- Melting Point : 280 °C (decomposes)

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 15004-86-1 |

| Molecular Formula | C₆H₃₀Cl₃N₆O₃Rh |

| Molecular Weight | 443.60 g/mol |

| IUPAC Name | Rhodium(III) tris(ethane-1,2-diamine) trihydrate trichloride |

| SMILES | O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3].NCCN.NCCN.NCCN |

This compound exhibits biological activity primarily through its interactions with biomolecules such as DNA and proteins. Research suggests that its mechanism of action involves:

- Catalytic Activity : As a catalyst in various biochemical reactions, it can facilitate oxidation and reduction processes.

- DNA Interaction : The compound has shown potential in binding to DNA, which may lead to anticancer properties.

- Protein Interaction : It can interact with proteins, potentially altering their functions.

Case Studies and Research Findings

- Anticancer Potential : A study demonstrated that rhodium complexes, including tris(ethylenediamine)rhodium(III), exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The compound's ability to bind DNA was highlighted as a key factor in its anticancer activity .

- Enzyme Inhibition : Research has indicated that rhodium complexes can inhibit certain enzymes, which may be beneficial in therapeutic applications. For instance, studies have shown the inhibition of metalloproteinases, which are implicated in cancer metastasis .

- Catalytic Reactions in Biological Systems : Tris(ethylenediamine)rhodium(III) has been utilized as a catalyst for various organic reactions that mimic biological processes, enhancing our understanding of enzyme mechanisms .

Table 2: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits metalloproteinases | |

| Catalytic Reactions | Mimics biological enzyme mechanisms |

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Catalysis : Used as a catalyst precursor in organic synthesis, particularly for hydrogenation and carbonylation reactions.

- Biological Research : Investigated for its potential therapeutic applications due to its interactions with biomolecules.

- Industrial Processes : Employed in the preparation of other rhodium complexes and as a catalyst in industrial chemical reactions.

Propiedades

IUPAC Name |

ethane-1,2-diamine;trichlororhodium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLUQMEKOPKJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3N6O3Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.